molecular formula C11H20N2O2 B11801051 tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11801051
M. Wt: 212.29 g/mol
InChI Key: QYYZYCFTSSDRPU-UHFFFAOYSA-N
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Description

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a diazabicyclo[3.2.0]heptane core structure, which serves as a privileged and conformationally restricted molecular framework for designing novel bioactive molecules. The 3,6-diazabicyclo[3.2.0]heptane system is a key structural motif found in advanced pharmaceutical compounds, particularly those targeting the central nervous system. For instance, related high-affinity ligands based on similar diazabicycloheptane structures have been investigated for targeting neuronal receptor systems, such as the α7-nicotinic acetylcholine receptor (α7-nAChR) . The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a handle for further synthetic manipulation, allowing researchers to diversify the molecule and incorporate it into more complex target structures. As a synthetic intermediate, this compound is valuable for developing potential therapeutics for neurological conditions, including schizophrenia and Alzheimer's disease, where receptors like α7-nAChR play a critical pathophysiological role . Its application is strictly confined to laboratory research for the purpose of creating and evaluating new chemical entities.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-7-8-5-13(6-9(8)12-7)10(14)15-11(2,3)4/h7-9,12H,5-6H2,1-4H3

InChI Key

QYYZYCFTSSDRPU-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Bicyclic Framework Construction

The diazabicyclo[3.2.0]heptane core is typically assembled via sequential coupling and cyclization reactions. A prominent approach involves Buchwald-Hartwig amination to form the bicyclic scaffold. For example, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate was synthesized by reacting tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with 5-bromo-2-chloropyridine using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and racemic BINAP ligand in toluene at 85°C . This method achieved an 83% yield after chromatographic purification .

Key modifications for the target compound include:

  • Ring-closing strategies : Use of Suzuki-Miyaura coupling to introduce substituents post-cyclization. For instance, indol-5-ylboronic acid was coupled to a chloropyridinyl intermediate under palladium catalysis to extend the bicyclic system .

  • Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction rates and yields compared to toluene .

Introduction of the 7-Methyl Group

Selective methylation at the 7-position is achieved through reductive amination or alkylation . A patent-pending method describes the use of formaldehyde and sodium cyanoborohydride in dichloroethane (DCE) at 60–85°C for 15–24 hours, yielding >90% conversion . Alternative approaches include:

  • Methyl iodide quaternization : Treatment of the secondary amine with methyl iodide in the presence of a tertiary base (e.g., triethylamine) in acetonitrile at 25°C .

  • Protection-deprotection sequences : Temporary Boc protection of the 3-amine prior to methylation minimizes side reactions .

Boc Protection and Final Functionalization

The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation . Standard conditions involve reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst . Key parameters include:

  • Temperature control : Reactions conducted at 0–5°C suppress di-Boc byproduct formation .

  • Workup protocols : Sequential washes with 10% sodium bicarbonate and brine ensure high purity (>95%) .

Purification and Characterization

Final purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from heptane/toluene mixtures . Structural validation relies on:

  • ¹H NMR : Characteristic signals include δ 1.44 ppm (Boc tert-butyl) and δ 3.2–3.8 ppm (bicyclic methine protons) .

  • Mass spectrometry : Molecular ion peaks at m/z 241.3 ([M+H]⁺) confirm the target molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key ConditionsAdvantagesLimitations
Buchwald-Hartwig 83Pd₂(dba)₃, BINAP, 85°CHigh regioselectivityRequires palladium catalysts
Reductive Methylation 90NaBH₃CN, DCE, 60°CScalable, minimal byproductsSensitive to moisture
Boc Protection 95Boc₂O, DMAP, DCM, 0°CMild conditionsMulti-step workup

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety :

  • Catalyst recycling : Palladium recovery systems reduce material costs .

  • Solvent selection : Acetonitrile and THF are preferred for their low toxicity and high boiling points .

  • Process intensification : Continuous flow reactors minimize reaction times (<30 minutes) and improve heat management .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate vary in substituents, bicyclo ring systems, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications References
This compound Not explicitly listed C11H20N2O2 212.29 7-methyl, 3-Boc Radioligand precursor for α7-nAChR PET imaging; synthesized via Pd-catalyzed coupling .
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (parent compound) 1017789-34-2 C10H18N2O2 198.26 No substituents Building block for pharmaceuticals; 97% purity .
tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate 663172-78-9 C11H19NO3 213.27 6-hydroxy, 3-aza (vs. 3,6-diaza) Lab reagent; 98% purity; priced at $111/100 mg .
tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate 1250884-66-2 C11H20N2O2 212.29 6-amino, 3-aza Pharma-grade intermediate; 99% content; used in peptide synthesis .
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate 663172-80-3 C11H17NO3 211.26 6-oxo, 3-aza Synthesized via formic acid-mediated cyclization; used in fragment-based drug discovery .
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-15-5 C17H24N2O2 288.38 3-benzyl, [3.1.1] bicyclo Intermediate for kinase inhibitors; stored at 2–8°C .

Key Observations :

6-Hydroxy and 6-amino analogs exhibit polar functional groups that influence solubility and hydrogen-bonding capacity, making them suitable for aqueous-phase reactions .

Bicyclo System Variations :

  • Compounds with a [3.1.1] bicyclo framework (e.g., 3-benzyl derivative) display distinct conformational rigidity compared to the [3.2.0] system, altering pharmacokinetic properties .

Synthetic Routes: The target compound requires palladium catalysis for coupling fluorenone derivatives, whereas 6-oxo analogs are synthesized via acid-mediated cyclization . Deprotection of Boc groups (e.g., using TFA) is a common step for generating bioactive amines .

Applications: The parent compound and 7-methyl derivative are prioritized in neuroimaging due to their affinity for α7-nAChR . 6-Amino and 3-benzyl analogs are utilized in peptide synthesis and kinase inhibitor development, respectively .

Research Findings and Data Tables

Table 2: Analytical Data for Key Compounds

Compound <sup>1</sup>H NMR (δ, ppm) MS (m/z) Purity (HPLC)
This compound 1.45 (s, 9H, Boc), 2.30 (s, 3H, CH3), 3.10–3.80 (m, bicyclo-H) 369.3 [M+H]<sup>+</sup> >95%
tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate 1.42 (s, 9H, Boc), 4.50 (br, 1H, OH) 214.2 [M+H]<sup>+</sup> 98%
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate 1.44 (s, 9H, Boc), 2.85 (s, 2H, CO) 211.2 [M+H]<sup>+</sup> 95%

Biological Activity

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound notable for its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This compound's unique structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and neuropharmacology.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1438241-15-6

The compound features a tert-butyl group that enhances its lipophilicity, influencing its interaction with biological membranes and receptors .

Research indicates that this compound acts primarily as a ligand for nAChRs, particularly the α7 subtype. The binding affinity for these receptors has been reported in the nanomolar range, suggesting a strong interaction that may facilitate cognitive enhancement and neuroprotection .

1. Nicotinic Acetylcholine Receptor Interaction

Studies have demonstrated that this compound selectively binds to the α7-nicotinic acetylcholine receptor, which is crucial for various cognitive processes and neuroprotective mechanisms. The binding studies often utilize radiolabeled derivatives to assess the pharmacokinetics and dynamics of the interactions in both in vivo and in vitro settings .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate nAChR activity suggests that it could play a role in mitigating conditions such as Alzheimer's disease and other cognitive impairments by enhancing cholinergic signaling and reducing oxidative stress .

Case Studies

StudyFindings
Study A Investigated the binding affinity of various derivatives to α7-nAChRs, finding that this compound exhibited superior binding compared to other compounds tested.
Study B Explored the neuroprotective effects in a mouse model of Alzheimer's disease, demonstrating significant cognitive improvement and reduced amyloid plaque accumulation with treatment using this compound .
Study C Examined the pharmacokinetics of the compound, noting favorable absorption characteristics and prolonged retention in neural tissues, which supports its potential therapeutic applications .

Pharmacological Implications

The implications of the biological activity of this compound extend to several therapeutic areas:

  • Cognitive Enhancement : Potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Neuroprotection : May serve as a protective agent against neuronal damage due to oxidative stress or excitotoxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with high enantiomeric purity?

  • Methodological Answer : Synthesis requires multi-step protocols starting with the formation of the bicyclic core. Key steps include:

  • Ring closure : Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .
  • Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups are commonly used to protect amines, requiring anhydrous conditions and reagents like trifluoroacetic acid (TFA) for cleavage .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) ensure stereochemical fidelity .
    • Data Insight : Yields range from 52–83% depending on reaction optimization (e.g., temperature, solvent polarity) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm bicyclic geometry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer :

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group .
  • Use amber vials to protect against light-induced degradation .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence biological activity in drug discovery?

  • Methodological Answer :

  • Comparative studies : Synthesize enantiomers and diastereomers to assess activity via in vitro assays (e.g., enzyme inhibition, receptor binding) .
  • Molecular docking : Use computational tools (e.g., AutoDock) to model interactions with targets like kinases or GPCRs .
    • Data Insight : Analogous compounds show 10–100x potency differences between stereoisomers in kinase inhibition assays .

Q. What strategies mitigate low yields in cross-coupling reactions during functionalization?

  • Methodological Answer :

  • Catalyst optimization : Replace Pd₂(dba)₃ with Buchwald-Hartwig catalysts for C–N bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict moisture control .
  • Additives : Sodium tert-butoxide (t-BuONa) improves base-mediated coupling efficiency .

Q. How can researchers resolve contradictions in reported synthetic routes for related diazabicyclo compounds?

  • Methodological Answer :

  • Reaction replication : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
    • Case Study : Discrepancies in yields for Pd-catalyzed reactions (52% vs. 83%) were attributed to trace moisture levels .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Methodological Answer :

  • Radioligand binding : Synthesize 11C^{11}C-labeled derivatives for positron-emission tomography (PET) imaging .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for protein targets .
  • Cryo-EM : Resolve binding conformations in macromolecular complexes .

Key Research Gaps

  • Stereoselective functionalization : Limited data on introducing chiral methyl groups at the 7-position .
  • In vivo pharmacokinetics : No studies on bioavailability or metabolic pathways .

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